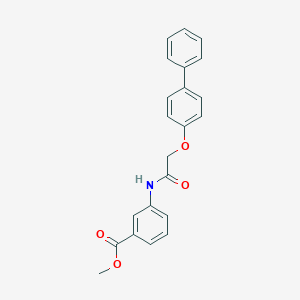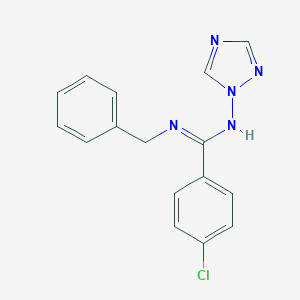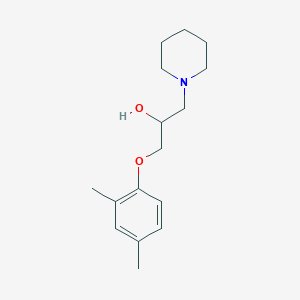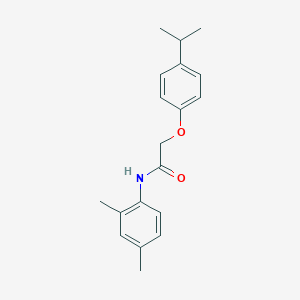
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it an attractive candidate for further research. However, the compound also has some limitations. It is relatively hydrophobic, which can limit its solubility in aqueous solutions. Additionally, the compound has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate. One potential direction is the investigation of the compound's potential use in the treatment of Alzheimer's disease. The compound has been shown to have neuroprotective effects and may be able to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Another potential direction is the investigation of the compound's potential use in the treatment of viral infections. This compound has been shown to have anti-viral properties and may be able to inhibit the replication of certain viruses. Finally, the compound's potential use in combination with other drugs or therapies should also be investigated to determine its efficacy in various applications.
Synthesemethoden
The synthesis of Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate involves the reaction of 3-amino benzoic acid with 4-(bromomethyl)biphenyl in the presence of a base. The resulting intermediate is then treated with methyl chloroformate to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H19NO4 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
methyl 3-[[2-(4-phenylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19NO4/c1-26-22(25)18-8-5-9-19(14-18)23-21(24)15-27-20-12-10-17(11-13-20)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,23,24) |
InChI-Schlüssel |
IHNHPJKYVQMQSX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)


![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)



![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
